molecular formula C7H12N4 B15252736 1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-amine

1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B15252736
M. Wt: 152.20 g/mol
InChI Key: IYUOPJIFXPISSQ-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-1H-1,2,3-triazol-4-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is carried out between an azide and an alkyne to form the triazole ring. The cyclobutylmethyl group can be introduced through various synthetic strategies, such as using cyclobutylmethyl azide or cyclobutylmethyl alkyne as starting materials.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, such as copper(I) salts, to accelerate the cycloaddition reaction. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclobutylmethyl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction could produce amines or other nitrogen heterocycles.

Scientific Research Applications

1-(Cyclobutylmethyl)-1H-1,2,3-triazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-amine involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The cyclobutylmethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-amine
  • 1-(Cyclopentylmethyl)-1H-1,2,3-triazol-4-amine
  • 1-(Cyclohexylmethyl)-1H-1,2,3-triazol-4-amine

Uniqueness

1-(Cyclobutylmethyl)-1H-1,2,3-triazol-4-amine is unique due to its cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

1-(cyclobutylmethyl)triazol-4-amine

InChI

InChI=1S/C7H12N4/c8-7-5-11(10-9-7)4-6-2-1-3-6/h5-6H,1-4,8H2

InChI Key

IYUOPJIFXPISSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CN2C=C(N=N2)N

Origin of Product

United States

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